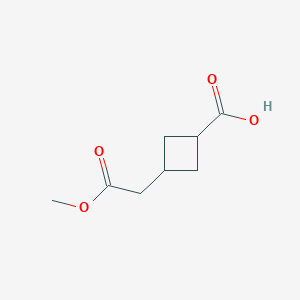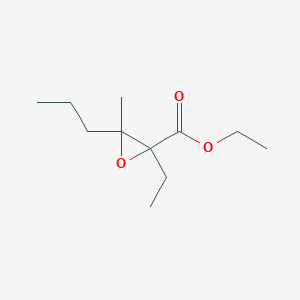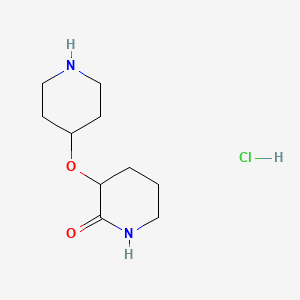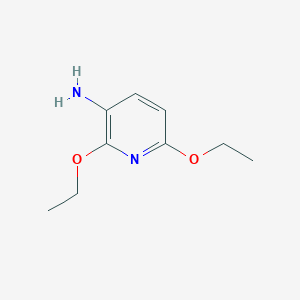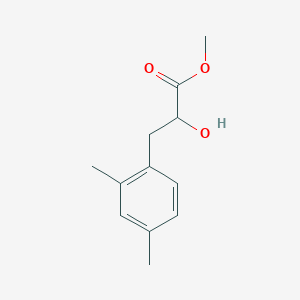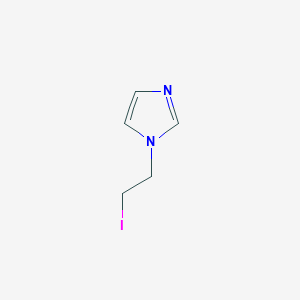
1-(2-Iodoethyl)-1h-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Iodoethyl)-1H-imidazole is an organic compound characterized by the presence of an imidazole ring substituted with an iodoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Iodoethyl)-1H-imidazole can be synthesized through several methods. One common approach involves the alkylation of imidazole with 2-iodoethanol. The reaction typically requires a base such as potassium carbonate and is conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining product purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Iodoethyl)-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the iodoethyl group to an ethyl group, altering the compound’s properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted imidazoles with various functional groups depending on the nucleophile used.
- Oxidized imidazole derivatives with hydroxyl or carbonyl groups.
- Reduced imidazole derivatives with simplified alkyl chains.
Applications De Recherche Scientifique
1-(2-Iodoethyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(2-Iodoethyl)-1H-imidazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodoethyl group can participate in covalent bonding with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological activities.
Comparaison Avec Des Composés Similaires
1-(2-Bromoethyl)-1H-imidazole: Similar structure but with a bromine atom instead of iodine.
1-(2-Chloroethyl)-1H-imidazole: Contains a chlorine atom, offering different reactivity and properties.
1-(2-Fluoroethyl)-1H-imidazole: Features a fluorine atom, often used in radiolabeling for imaging studies.
Uniqueness: 1-(2-Iodoethyl)-1H-imidazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for designing molecules with specific biological activities.
Propriétés
Formule moléculaire |
C5H7IN2 |
|---|---|
Poids moléculaire |
222.03 g/mol |
Nom IUPAC |
1-(2-iodoethyl)imidazole |
InChI |
InChI=1S/C5H7IN2/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3H2 |
Clé InChI |
XYXUGOUFBJRXND-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=N1)CCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


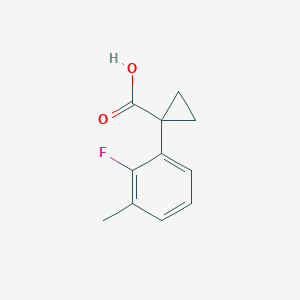
![[1-(Aminomethyl)cyclopropyl]methanesulfonylfluoridehydrochloride](/img/structure/B13572044.png)
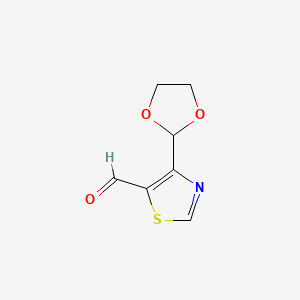
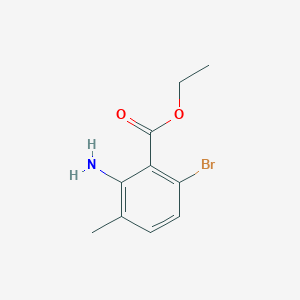
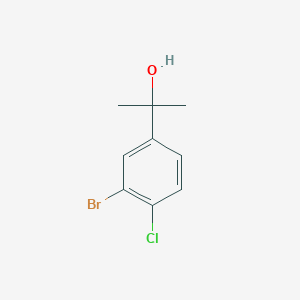
![(2S)-2-[[(2S)-3-methyl-2-sulfanylbutanoyl]amino]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13572069.png)
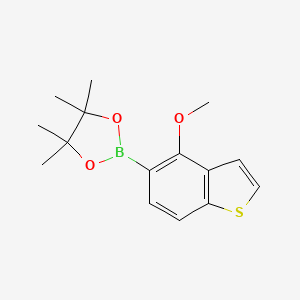
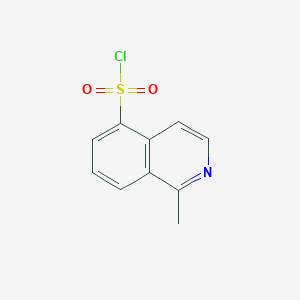
![3-[4-(Methylsulfanyl)phenyl]azetidine](/img/structure/B13572105.png)
